2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2,4-dichlorophenyl carbonyl chloride, which is then reacted with 4-hydroxybenzaldehyde to form an ester linkage. This intermediate is further reacted with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate include:
- 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- 2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Properties
Molecular Formula |
C27H21Cl2NO6 |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
[2-[4-(2,4-dichlorobenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H21Cl2NO6/c1-16-2-7-20(8-3-16)30-14-18(12-25(30)32)26(33)35-15-24(31)17-4-9-21(10-5-17)36-27(34)22-11-6-19(28)13-23(22)29/h2-11,13,18H,12,14-15H2,1H3 |
InChI Key |
ZHHSHKUFYVQGBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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